molecular formula C8H3BrF3NO B15205846 2-Bromo-6-(trifluoromethyl)benzo[d]oxazole

2-Bromo-6-(trifluoromethyl)benzo[d]oxazole

Cat. No.: B15205846
M. Wt: 266.01 g/mol
InChI Key: MYMVACHHHLMFRT-UHFFFAOYSA-N
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Description

2-Bromo-6-(trifluoromethyl)benzo[d]oxazole is an organic compound with the molecular formula C8H3BrF3NO It is a heterocyclic aromatic compound that contains both bromine and trifluoromethyl groups attached to a benzo[d]oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-(trifluoromethyl)benzo[d]oxazole typically involves the bromination of 6-(trifluoromethyl)benzo[d]oxazole. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-(trifluoromethyl)benzo[d]oxazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Bromo-6-(trifluoromethyl)benzo[d]oxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-6-(trifluoromethyl)benzo[d]oxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-6-(trifluoromethyl)benzo[d]oxazole is unique due to the presence of both bromine and trifluoromethyl groups, which confer distinct chemical properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the bromine atom provides a site for further functionalization through substitution reactions .

Properties

Molecular Formula

C8H3BrF3NO

Molecular Weight

266.01 g/mol

IUPAC Name

2-bromo-6-(trifluoromethyl)-1,3-benzoxazole

InChI

InChI=1S/C8H3BrF3NO/c9-7-13-5-2-1-4(8(10,11)12)3-6(5)14-7/h1-3H

InChI Key

MYMVACHHHLMFRT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)OC(=N2)Br

Origin of Product

United States

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